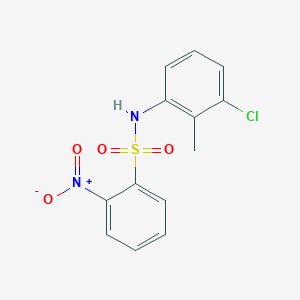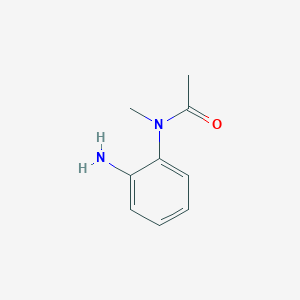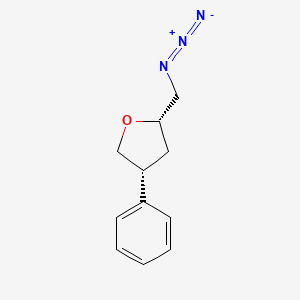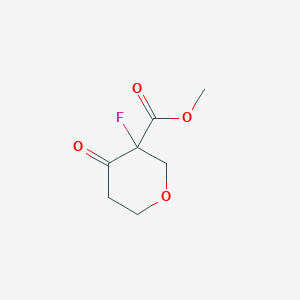
N-(3-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide is a synthetic compound that has been developed for its potential use in scientific research. This compound has been studied for its ability to inhibit certain enzymes and proteins, which could have implications for the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide involves the inhibition of certain enzymes and proteins. Specifically, this compound binds to the active site of these enzymes and proteins, preventing them from carrying out their normal function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide have been studied in various experimental models. Inhibition of carbonic anhydrase by this compound has been shown to reduce the production of bicarbonate ions, which could have implications for the treatment of diseases such as glaucoma and epilepsy. Inhibition of cyclooxygenase-2 by this compound has been shown to reduce the production of prostaglandins, which are involved in inflammation and pain.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide in lab experiments is its specificity for certain enzymes and proteins. This compound has been shown to selectively inhibit carbonic anhydrase and cyclooxygenase-2, which could make it a useful tool for studying these enzymes and proteins in various experimental models. However, one limitation of using this compound is its potential toxicity, which could limit its usefulness in certain experimental systems.
Future Directions
There are several future directions for research involving N-(3-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase and cyclooxygenase-2, which could have implications for the treatment of various diseases. Another area of interest is the investigation of the potential use of this compound in combination with other drugs or therapies, which could enhance its effectiveness and reduce its toxicity. Additionally, further studies are needed to explore the potential side effects and limitations of using this compound in different experimental systems.
In conclusion, N-(3-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide is a synthetic compound that has been studied for its potential use in scientific research. This compound has been shown to selectively inhibit certain enzymes and proteins, which could have implications for the treatment of various diseases. Future research in this area could lead to the development of new drugs and therapies for the treatment of various diseases.
Synthesis Methods
The synthesis of N-(3-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide involves the reaction of 3-chloro-2-methylaniline with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide has been studied for its potential use in scientific research, particularly in the field of biochemistry. This compound has been shown to inhibit the activity of certain enzymes and proteins, including carbonic anhydrase and cyclooxygenase-2. These enzymes and proteins are involved in various physiological processes, and their inhibition could have implications for the treatment of diseases such as cancer and inflammation.
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4S/c1-9-10(14)5-4-6-11(9)15-21(19,20)13-8-3-2-7-12(13)16(17)18/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHVOZNOQNZTCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl]methyl]acetamide](/img/structure/B2972784.png)

methanone](/img/structure/B2972789.png)
![1-[3-(4-Methylpiperidin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2972790.png)


![N-[4-(Aminomethyl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2972796.png)

![Ethyl 1-((3,4-dimethoxyphenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2972800.png)
![N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]prop-2-enamide](/img/structure/B2972801.png)
![2-[4,4-Difluoro-1-(4-fluorophenyl)cyclohexyl]acetic acid](/img/structure/B2972802.png)

![[4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B2972804.png)
![2-{[4-(2-Naphthyloxy)anilino]methylene}malononitrile](/img/structure/B2972806.png)